

Cytochalasin H: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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Compound of Interest

Compound Name: *Cytochalasin H*

Cat. No.: *B1252276*

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Abstract

Cytochalasin H is a potent, cell-permeable mycotoxin belonging to the cytochalasan family of fungal metabolites.[1] It is a powerful inhibitor of actin polymerization, a fundamental cellular process, which underlies its significant biological activities, including anti-angiogenic and anti-tumor effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Cytochalasin H**. Detailed experimental protocols for key assays and a visualization of its implicated signaling pathway are included to support further research and drug development efforts.

Chemical Structure and Physicochemical Properties

Cytochalasin H is a macrocyclic compound featuring a highly substituted perhydroisoindolone ring system. Its complex structure is fundamental to its biological function, particularly its interaction with actin filaments.

Table 1: Chemical Identifiers and Properties of **Cytochalasin H**

| Property | Value | Source |
|-------------------|--|-----------|
| IUPAC Name | [(2R,3E,5S,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-18-oxo-17-azatricyclo[9.7.0.0 ^{1'15'}]octadeca-3,9-dien-2-yl] acetate | [2] |
| Molecular Formula | C ₃₀ H ₃₉ NO ₅ | [2] |
| Molecular Weight | 493.6 g/mol | [2] |
| CAS Number | 53760-19-3 | [2] |
| Appearance | White lyophilisate or long needles | [3][4] |
| Melting Point | 252-258 °C | [3] |
| Solubility | Soluble in DMF, DMSO, Ethanol, Methanol, and Chloroform (10 mg/mL) | [3][5][6] |
| Storage | Store at -20°C | [6] |

Table 2: Spectral Data of **Cytochalasin H**

| Spectral Data Type | Key Features and Observations | Source |
|------------------------|--|--------|
| ¹ H NMR | Spectra available for structural elucidation. | [7][8] |
| ¹³ C NMR | Spectra available for structural confirmation. | [7] |
| Mass Spectrometry (MS) | Mass spectrum available for molecular weight determination and fragmentation analysis. | [7] |

Biological Activity and Mechanism of Action

The primary mechanism of action of **Cytochalasin H** is its ability to disrupt actin polymerization. It binds to the barbed (plus) ends of actin filaments, which inhibits both the assembly and disassembly of actin monomers.[1] This interference with the actin cytoskeleton leads to a cascade of cellular effects.

Anti-Angiogenic Activity

Cytochalasin H has demonstrated significant anti-angiogenic properties both in vitro and in vivo.[4][9] It inhibits the formation of new blood vessels, a critical process for tumor growth and metastasis.

Table 3: In Vitro Anti-Angiogenic Effects of **Cytochalasin H** on HUVECs

| Treatment | Concentration (μM) | Inhibition of Microtubule Formation (%) | VEGF Protein Production (pg/mL) |
|----------------|--------------------|---|---------------------------------|
| Control | 0 | 0 | (baseline) |
| Cytochalasin H | 0.78 | Significant inhibition observed | - |
| Cytochalasin H | 1.56 | Further significant inhibition | - |
| Cytochalasin H | 3.13 | Strong inhibition | - |
| Cytochalasin H | 6.25 | Potent inhibition | Significant reduction |
| Cytochalasin H | 12.5 | - | Further significant reduction |
| Cytochalasin H | 25 | - | Strong reduction |

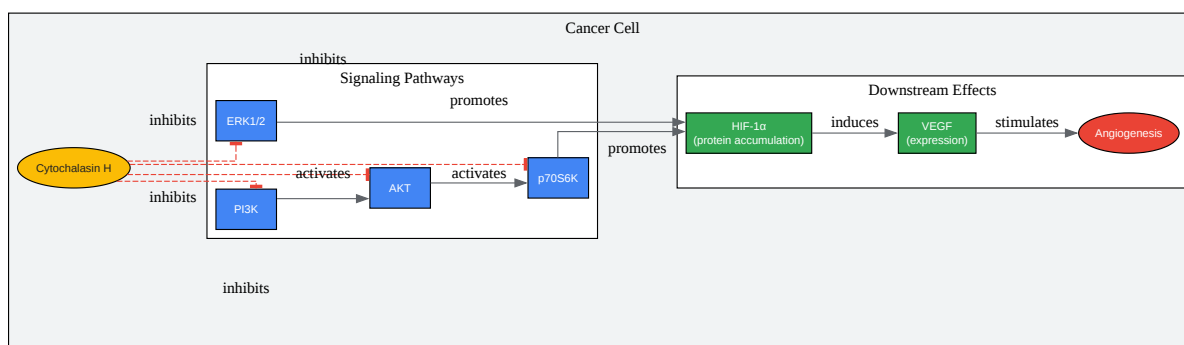
Data adapted from studies on A549 and H460 NSCLC cells, where conditioned media was used to treat HUVECs.[9]

Anti-Tumor Activity

The disruption of the actin cytoskeleton by **Cytochalasin H** also imparts it with anti-tumor properties. It can induce apoptosis (programmed cell death) and inhibit the migration of cancer cells.[9] In vivo studies have shown that **Cytochalasin H** can significantly reduce tumor growth.[4]

Signaling Pathway

Recent studies have elucidated the molecular pathways through which **Cytochalasin H** exerts its anti-angiogenic effects. It has been shown to suppress the accumulation of Hypoxia-Inducible Factor 1-alpha (HIF-1 α) and the expression of Vascular Endothelial Growth Factor (VEGF) by inhibiting the PI3K/AKT/p70S6K and ERK1/2 signaling pathways in non-small cell lung cancer cells.[9][10]



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Cytochalasin H Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of **Cytochalasin H**.

Cell Culture and Treatment

- **Cell Lines:** Human Umbilical Vein Endothelial Cells (HUVECs), A549 (non-small cell lung cancer), and H460 (non-small cell lung cancer) cells.
- **Culture Conditions:** Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- **Cytochalasin H Preparation:** A stock solution of **Cytochalasin H** is prepared in DMSO and diluted to the desired concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

HUVEC Tube Formation Assay (In Vitro Angiogenesis)

- **Plate Preparation:** Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
- **Cell Seeding:** Seed HUVECs onto the Matrigel-coated wells.
- **Treatment:** Treat the cells with conditioned medium from cancer cells previously exposed to varying concentrations of **Cytochalasin H**.
- **Incubation:** Incubate the plate at 37°C for 6-8 hours.
- **Analysis:** Observe and photograph the formation of capillary-like structures (tubes) under a microscope. Quantify the total tube length using image analysis software.

Western Blot Analysis

- **Cell Lysis:** Lyse treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit.

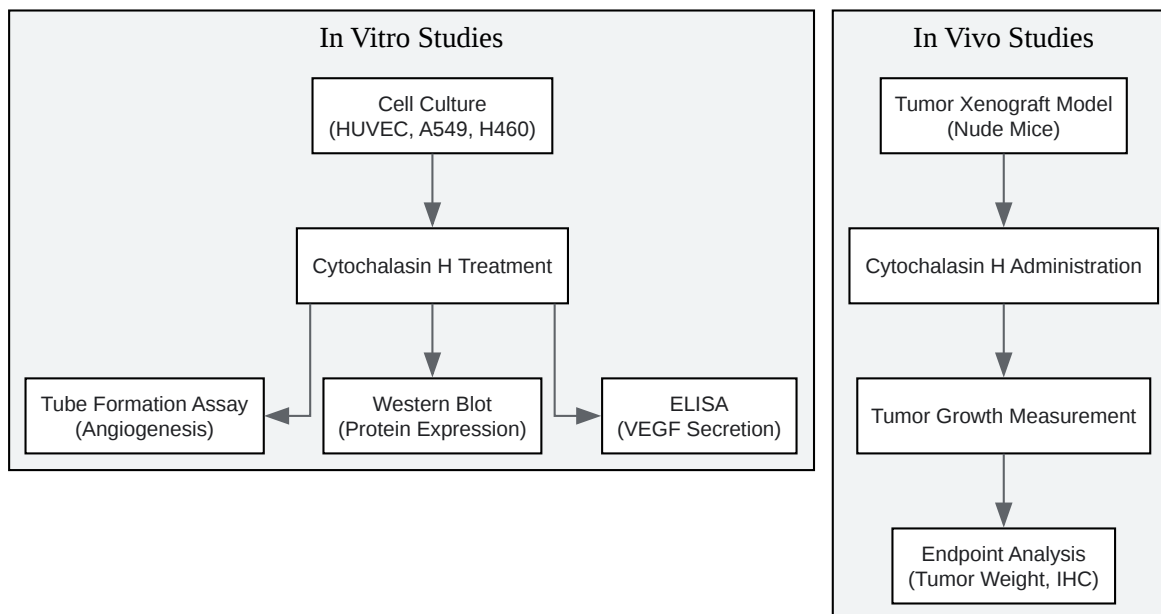
- **SDS-PAGE:** Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.
- **Transfer:** Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
- **Blocking:** Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Antibody Incubation:** Incubate the membrane with primary antibodies against target proteins (e.g., HIF-1 α , p-AKT, p-p70S6K, p-ERK1/2, and β -actin as a loading control) overnight at 4°C.
- **Washing:** Wash the membrane three times with TBST.
- **Secondary Antibody Incubation:** Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF

- **Sample Collection:** Collect the conditioned medium from treated and control cancer cell cultures.
- **Assay Procedure:** Perform the ELISA according to the manufacturer's instructions for the human VEGF ELISA kit. This typically involves adding the samples to a microplate pre-coated with an anti-VEGF antibody, followed by the addition of a detection antibody and a substrate solution.
- **Measurement:** Measure the absorbance at the appropriate wavelength using a microplate reader.
- **Quantification:** Determine the concentration of VEGF in the samples by comparing the absorbance to a standard curve.

In Vivo Tumor Xenograft Model

- Animal Model: Use athymic nude mice.
- Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., A549 or H460) into the flank of the mice.
- Treatment: Once tumors are established, randomly assign mice to treatment and control groups. Administer **Cytochalasin H** (e.g., via intraperitoneal injection) or a vehicle control according to a predetermined schedule.
- Tumor Measurement: Measure tumor volume regularly using calipers.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for HIF-1 α and VEGF).[9]



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General Experimental Workflow

Conclusion

Cytochalasin H is a multifaceted compound with significant potential in cancer research and drug development. Its well-defined mechanism of action, centered on the disruption of the actin cytoskeleton, and its demonstrated anti-angiogenic and anti-tumor activities make it a valuable tool for studying cellular processes and a promising lead for novel therapeutic strategies. The detailed information and protocols provided in this guide are intended to facilitate further investigation into the properties and applications of this potent mycotoxin.

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- To cite this document: BenchChem. [Cytochalasin H: A Technical Guide to its Chemical Structure, Properties, and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available

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